N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Synthesis of 5-chlorothiophene-2-carboxylic acid: This can be achieved by dissolving 5-chloro-2-acetylthiophene in acetone, followed by the addition of potassium dihydrogen phosphate and sodium chlorite solutions.
Formation of 1,3,4-oxadiazole ring: The carboxylic acid is then converted to the corresponding hydrazide, which is cyclized with an appropriate reagent to form the 1,3,4-oxadiazole ring.
Coupling with 2-methoxybenzoyl chloride: The final step involves coupling the oxadiazole intermediate with 2-methoxybenzoyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Electrophilic substitution: The thiophene ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to modifications in the thiophene or oxadiazole rings.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents, typically under acidic conditions.
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides can be used under basic conditions.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution on the thiophene ring can yield halogenated or nitrated derivatives, while nucleophilic substitution on the oxadiazole ring can produce various substituted oxadiazoles .
Scientific Research Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and optoelectronic devices due to its conjugated structure and electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-thiophenecarboxamide: Shares the thiophene ring but lacks the oxadiazole and methoxybenzamide moieties.
2-methoxybenzoyl chloride: Contains the methoxybenzamide group but lacks the thiophene and oxadiazole rings.
Uniqueness
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is unique due to its combination of a thiophene ring, an oxadiazole ring, and a methoxybenzamide moiety. This unique structure imparts distinct electronic, chemical, and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c1-20-9-5-3-2-4-8(9)12(19)16-14-18-17-13(21-14)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCASNVPQWGSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.